molecular formula C13H17ClN2O2 B1409503 N'-(5-chloropentanoyl)-4-methylbenzohydrazide CAS No. 1823184-00-4

N'-(5-chloropentanoyl)-4-methylbenzohydrazide

Cat. No.: B1409503
CAS No.: 1823184-00-4
M. Wt: 268.74 g/mol
InChI Key: LXPDSSMFQZXKLS-UHFFFAOYSA-N
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Description

N'-(5-Chloropentanoyl)-4-methylbenzohydrazide is a hydrazone derivative synthesized via condensation of 4-methylbenzohydrazide with 5-chloropentanoyl chloride. This compound features a 4-methylbenzohydrazide core linked to a 5-chloropentanoyl group, introducing a chlorine atom at the terminal of a five-carbon aliphatic chain. Such structural modifications aim to enhance lipophilicity and bioactivity, as seen in related compounds with halogen substituents .

Properties

IUPAC Name

N'-(5-chloropentanoyl)-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-10-5-7-11(8-6-10)13(18)16-15-12(17)4-2-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPDSSMFQZXKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloropentanoyl)-4-methylbenzohydrazide typically involves the reaction of 5-chloropentanoyl chloride with 4-methylbenzohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure includes:

    Reactants: 5-chloropentanoyl chloride and 4-methylbenzohydrazide.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-(5-chloropentanoyl)-4-methylbenzohydrazide may involve larger scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloropentanoyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the 5-chloropentanoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-(5-chloropentanoyl)-4-methylbenzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-(5-chloropentanoyl)-4-methylbenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The 5-chloropentanoyl group can interact with active sites of enzymes, while the 4-methylbenzohydrazide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Aliphatic chains (e.g., 5-chloropentanoyl) may enhance membrane permeability compared to aromatic substituents (e.g., H19’s methoxy group) . Halogens (Cl, Br) improve bioactivity, as seen in Compound 3 (Br) and R48 (Br) .
  • Synthetic Yields : Aromatic hydrazones (e.g., H19, 82.68%) generally achieve higher yields than aliphatic or heterocyclic derivatives (e.g., 7b, 40%), likely due to steric and electronic factors .
2.2.1. Antibacterial Activity
  • Compound 3 (3,5-dibromo) : Exhibited the lowest MIC values against S. aureus and E. coli due to electron-withdrawing Br atoms enhancing membrane disruption .
  • N'-(5-Chloropentanoyl) Analogs: Chlorine’s electronegativity may mimic bromine’s effects, suggesting comparable or moderate activity.
2.2.2. Anticancer and Enzyme Inhibition
  • R48 (Br-substituted) : Inhibited mTOR with IC₅₀ = 304 nM, inducing apoptosis in breast cancer cells .
  • Maleimide-Succinimide Derivatives () : Compounds 3 and 5 (with 4-methylbenzohydrazide) showed cytotoxicity against MCF-7 cells (IC₅₀ < 20 µM), linked to interactions with AKT1 and CDK2 proteins .
Physicochemical and Crystallographic Properties
  • Crystallography: Hydrazones like N'-(3-fluorobenzylidene)-4-methylbenzohydrazide () crystallize in monoclinic systems stabilized by N–H···O hydrogen bonds and π-π stacking, which influence solubility and stability .
  • Thermal Stability : Compounds with rigid aromatic substituents (e.g., H19, mp 230–232°C) exhibit higher melting points than aliphatic derivatives, suggesting stronger intermolecular forces .

Biological Activity

N'-(5-chloropentanoyl)-4-methylbenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 270.74 g/mol
  • Physical Form : Solid
  • Purity : 90%

The compound features a hydrazide functional group, which is known for its reactivity and potential biological implications.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains.

  • Mechanism of Action : The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis. This is particularly effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Case Studies :
    • A study demonstrated that derivatives of hydrazides exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin and rifampicin .
    • In vitro assays showed that this compound had submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties.

  • Mechanism of Action : this compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Research Findings :
    • In studies involving various cancer cell lines, the compound exhibited cytotoxic effects, with IC50 values indicating effectiveness at low concentrations.
    • It was found to inhibit cell proliferation by interfering with the cell cycle, particularly in the G2/M phase .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-like properties of this compound.

PropertyDescription
Absorption Moderate absorption due to lipophilicity
Distribution Good distribution in tissues with high blood flow
Metabolism Primarily hepatic metabolism via cytochrome P450 enzymes
Excretion Renal excretion as metabolites
Toxicity Low toxicity observed in preliminary studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of the chloropentanoyl moiety enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets. Variations in substituents on the benzene ring can significantly affect its potency and selectivity against different pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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